- Novel fatty acid based di-isocyanates towards the synthesis of thermoplastic polyurethanes, European Polymer Journal, 2013, 49(4), 823-833

Cas no 925-83-7 (Decanedihydrazide)

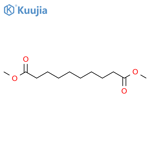

Decanedihydrazide structure

Nome del prodotto:Decanedihydrazide

Numero CAS:925-83-7

MF:C10H22N4O2

MW:230.307281970978

MDL:MFCD00039763

CID:807182

PubChem ID:87575761

Decanedihydrazide Proprietà chimiche e fisiche

Nomi e identificatori

-

- Sebacic Dihydrazide

- Decanedioic acid,1,10-dihydrazide

- Sebacic acid dihydrazide

- Sebacic acid hydrazide

- Decanediohydrazide

- Sebacohydrazide

- Decanedihydrazide

- Decanedioic acid, dihydrazide

- Sebacic acid, dihydrazide

- Hydrazine, octamethylenedicarbonyldi-

- Decanedioic acid, 1,10-dihydrazide

- C10H22N4O2

- octane-1,8-dicarbohydrazide

- sebacodihydrazide

- sebacoyldihydrazide

- Decanedihydrazide #

- WLN: ZMV8VMZ

- CBDivE_003200

- Decanedioic acid 1,10-dihydrazide (ACI)

- Decanedioic acid, dihydrazide (9CI)

- Sebacic acid, dihydrazide (6CI, 7CI, 8CI)

- NSC 23709

- SDH

- SDH-S

- F20367

- 125-83-7

- SCHEMBL219713

- CS-0149893

- 4-02-00-02090 (Beilstein Handbook Reference)

- S0224

- MFCD00039763

- STK825234

- EINECS 213-126-8

- Sebacicaciddihydrazide

- DTXSID30883606

- NSC-23709

- ALBB-011769

- W-100280

- NSC23709

- DB-029627

- BRN 1791962

- inverted exclamation markY96.0%(T)

- AKOS000267185

- SB86007

- 925-83-7

- NS00042561

-

- MDL: MFCD00039763

- Inchi: 1S/C10H22N4O2/c11-13-9(15)7-5-3-1-2-4-6-8-10(16)14-12/h1-8,11-12H2,(H,13,15)(H,14,16)

- Chiave InChI: ZWLIYXJBOIDXLL-UHFFFAOYSA-N

- Sorrisi: O=C(CCCCCCCCC(NN)=O)NN

- BRN: 1791962

Proprietà calcolate

- Massa esatta: 230.17400

- Massa monoisotopica: 230.174

- Conta atomi isotopi: 0

- Conta donatori di obbligazioni idrogeno: 4

- Conta accettatore di obbligazioni idrogeno: 4

- Conta atomi pesanti: 16

- Conta legami ruotabili: 9

- Complessità: 187

- Conteggio di unità legate in modo Covalent: 1

- Conto di stereocentri atomici definito: 0

- Conta stereocentri atomici non definiti: 0

- Conto stereocentrico definito delle obbligazioni: 0

- Conto stereocenter di bond non definito: 0

- XLogP3: -0.7

- Superficie polare topologica: 110

- Carica superficiale: 0

- Conta Tautomer: 3

Proprietà sperimentali

- Colore/forma: Non determinato

- Densità: 1.0881 (rough estimate)

- Punto di fusione: 185.0 to 191.0 deg-C

- Punto di ebollizione: 372.3°C (rough estimate)

- Punto di infiammabilità: 265.4°C

- Indice di rifrazione: 1.5010 (estimate)

- PSA: 110.24000

- LogP: 2.26940

- Solubilità: Non determinato

Decanedihydrazide Informazioni sulla sicurezza

Decanedihydrazide Dati doganali

- CODICE SA:2928000090

- Dati doganali:

Codice doganale cinese:

2928000090Panoramica:

2928000090 Altre idrazina (Idrazina) E clorexidina (idrossilamina) Derivati organici di. Condizioni normative: niente. IVA:17,0%.Tasso di rimborso fiscale:9,0%.Tariffa MFN:6,5%.Tariffa generale:20,0%

Elementi di dichiarazione:

Nome del prodotto, contenuto del componente, uso per

Riassunto:

2928000090 altri derivati organici dell'idrazina o dell'idrossilamina IVA:17,0% Tasso di sconto fiscale:9,0% Condizioni di supervisione:nessuna tariffa MFN:6,5% Tariffa generale:20,0%

Decanedihydrazide Prezzodi più >>

| Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |

|---|---|---|---|---|---|---|---|---|

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | S0224-25G |

Sebacic Dihydrazide |

925-83-7 | >96.0%(T) | 25g |

¥190.00 | 2024-04-15 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-286768-5 g |

Sebacic acid dihydrazide, |

925-83-7 | ≥95% | 5g |

¥278.00 | 2023-07-10 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-286768A-25 g |

Sebacic acid dihydrazide, |

925-83-7 | ≥95% | 25g |

¥918.00 | 2023-07-10 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D860368-500g |

Decanedihydrazide |

925-83-7 | ≥95%(T) | 500g |

¥1,998.00 | 2022-01-10 | |

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | S0224-500G |

Sebacic Dihydrazide |

925-83-7 | >96.0%(T) | 500g |

¥1250.00 | 2024-04-15 | |

| SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB21672-1g |

Decanedihydrazide |

925-83-7 | 97% | 1g |

0.00 | 2021-06-01 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-286768-5g |

Sebacic acid dihydrazide, |

925-83-7 | ≥95% | 5g |

¥278.00 | 2023-09-05 | |

| Aaron | AR003PYE-5g |

Decanedihydrazide |

925-83-7 | 97% | 5g |

$5.00 | 2025-01-22 | |

| Ambeed | A282570-25g |

Decanedihydrazide |

925-83-7 | 96% | 25g |

$54.0 | 2025-03-05 | |

| A2B Chem LLC | AB72506-5g |

Sebacic dihydrazide |

925-83-7 | 96% | 5g |

$17.00 | 2024-07-18 |

Decanedihydrazide Metodo di produzione

Synthetic Routes 1

Synthetic Routes 2

Synthetic Routes 3

Synthetic Routes 4

Synthetic Routes 5

Synthetic Routes 6

Synthetic Routes 7

Condizioni di reazione

1.1 Reagents: Thionyl chloride ; 20 min, reflux

1.2 Reagents: Hydrazine hydrate (1:1) ; cooled

1.3 Reagents: Ammonium hydroxide Solvents: Water ; basified

1.2 Reagents: Hydrazine hydrate (1:1) ; cooled

1.3 Reagents: Ammonium hydroxide Solvents: Water ; basified

Riferimento

- Synthesis, structural study and antimicrobial screening of bridgehead nitrogen containing 1,8-bis-thiadiazino-triazolyl-octanes, Pharma Chemica, 2012, 4(6), 2434-2437

Synthetic Routes 8

Synthetic Routes 9

Synthetic Routes 10

Condizioni di reazione

1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ; 2 h, reflux; overnight, reflux → rt

Riferimento

- Structural assignment and antimicrobial evaluation of newly synthesized macrocyclic complexes derived from dihydrazide, Acta Ciencia Indica, 2009, 35(1), 81-85

Synthetic Routes 11

Condizioni di reazione

1.1 Reagents: Hydrazine hydrate (1:1) Catalysts: Zinc chloride Solvents: Methanol ; 65 °C; 75 °C

1.2 Reagents: Hydrazine hydrate (1:1) Catalysts: Iron chloride (FeCl3) ; 75 °C; 80 °C

1.2 Reagents: Hydrazine hydrate (1:1) Catalysts: Iron chloride (FeCl3) ; 75 °C; 80 °C

Riferimento

- Synthetic method of dibasic acid dihydrazide from dibasic ester compound and hydrazine hydrate by two-step reaction, China, , ,

Synthetic Routes 12

Synthetic Routes 13

Synthetic Routes 14

Synthetic Routes 15

Synthetic Routes 16

Synthetic Routes 17

Condizioni di reazione

Riferimento

- Bioresorbable drug delivery matrixes based on crosslinked polysaccharides designed for delayed/controlled release, World Intellectual Property Organization, , ,

Synthetic Routes 18

Synthetic Routes 19

Condizioni di reazione

1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ; 5 h, reflux

Riferimento

- Synthesis and anticonvulsant, antimicrobial activity of some bis-1,3,4-oxadiazole and bis-1,2,4-triazole derivatives from sebacic acid, Indian Journal of Heterocyclic Chemistry, 2007, 17(1), 37-40

Synthetic Routes 20

Decanedihydrazide Raw materials

Decanedihydrazide Preparation Products

Decanedihydrazide Letteratura correlata

-

1. 278. Tuberculostatic hydrazides and their derivativesNg. Ph. Buu-Ho?,Ng. D. Xuong,Ng. H. Nam,Fernand Binon,René Royer J. Chem. Soc. 1953 1358

-

Shuo Wang,Daihua Fu,Xiaorong Wang,Wuli Pu,Alfonso Martone,Xili Lu,Marino Lavorgna,Zhanhua Wang,Eugenio Amendola,Hesheng Xia J. Mater. Chem. A 2021 9 4055

925-83-7 (Decanedihydrazide) Prodotti correlati

- 6304-39-8(Octanohydrazide)

- 4080-98-2(Dodecanedihydrazide)

- 4130-54-5(Stearic acid hydrazide)

- 2619-88-7(Palmitic Acid Hydrazide)

- 4080-95-9(Azelaic dihydrazide)

- 125-83-7(Sebacic dihydrazide)

- 38291-82-6(Pentanehydrazide)

- 3538-65-6(butanehydrazide)

- 4146-43-4(butanedihydrazide)

- 1071-93-8(Adipodihydrazide)

Fornitori consigliati

Amadis Chemical Company Limited

(CAS:925-83-7)Decanedihydrazide

Purezza:99%

Quantità:500g

Prezzo ($):157.0